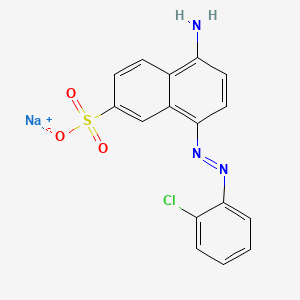

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate

Description

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate is a monoazo dye characterized by a naphthalene backbone substituted with a sulfonate group at position 2, an amino group at either position 5 or 8, and an azo-linked 2-chlorophenyl moiety at the alternate position. This structural isomerism (5- vs. 8-substitution) influences its physicochemical properties, including solubility and spectral characteristics. The sulfonate group enhances water solubility, making it suitable for industrial dye applications, while the electron-withdrawing chlorine atom on the phenyl ring may improve lightfastness and chemical stability .

Properties

CAS No. |

67969-73-7 |

|---|---|

Molecular Formula |

C16H11ClN3NaO3S |

Molecular Weight |

383.8 g/mol |

IUPAC Name |

sodium;5-amino-8-[(2-chlorophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12ClN3O3S.Na/c17-13-3-1-2-4-16(13)20-19-15-8-7-14(18)11-6-5-10(9-12(11)15)24(21,22)23;/h1-9H,18H2,(H,21,22,23);/q;+1/p-1 |

InChI Key |

NPSWBCSQIXQCPA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate generally follows a multi-step process involving:

- Diazotization of an aromatic amine precursor,

- Coupling of the diazonium salt with a suitable coupling component such as a naphthalene sulphonate derivative,

- Regiospecific sulfonation of the aminonaphthalene intermediate,

- Isolation and purification of the final azo dye compound in its sodium salt form.

Diazotization and Azo Coupling

The key step involves the formation of a diazonium salt from a 2-chlorophenyl amine derivative, which is then coupled with an amino-substituted naphthalene sulphonate. According to patent US5204453A, the amine component can be a substituted naphthalene derivative bearing amino and sulfonic acid groups, which upon diazotization forms a diazonium salt that couples with aromatic compounds such as phenols or naphthols substituted with sulfonic acid groups.

The coupling reaction is typically conducted in aqueous acidic media at controlled temperatures (0-10°C) to maintain the stability of the diazonium salt and to promote regioselective coupling at the desired position on the naphthalene ring.

Regiospecific Sulfonation

A critical aspect of the synthesis is the regiospecific sulfonation of the 2-amino-naphthalene intermediate to ensure substitution at the 5- or 8-position, which is essential for the final dye's properties. The process involves:

- Starting from an acylated amino naphthalene derivative to protect the amino group,

- Sulfonation with oleum or sulfuric acid at controlled temperatures (10-20°C) to achieve selective sulfonation,

- Subsequent deacylation to regenerate the free amino group.

This approach minimizes the formation of isomeric sulfonation products, improving yield and purity.

Detailed Preparation Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of 2-amino-naphthalene derivative | Use of acylating agents (e.g., acetyl chloride) in acidic medium | Protects amino group during sulfonation |

| 2 | Regiospecific sulfonation | Treatment with oleum or sulfuric acid at 10-20°C | Sulfonation at 5- or 8-position |

| 3 | Deacylation | Hydrolysis under acidic or alkaline conditions | Restores free amino group |

| 4 | Diazotization of 2-chlorophenyl amine | Sodium nitrite and hydrochloric acid at 0-5°C | Formation of diazonium salt |

| 5 | Coupling reaction | Addition of diazonium salt to aminonaphthalene sulphonate at 0-10°C | Forms azo linkage |

| 6 | Neutralization and isolation | pH adjustment and precipitation | Sodium salt formation and purification |

Alternative Synthetic Routes

Patent US4288363A describes an alternative approach involving the Tscherniak-Einhorn reaction to introduce aminomethyl groups on the naphthalene ring, followed by sulfuration with oleum and saponification to yield sulfonated amino derivatives. This method can be adapted for preparing complex azo dyes with sulfonate groups.

Chemical Structure and Molecular Data

| Parameter | Data |

|---|---|

| Molecular Formula | C22H17ClN4NaO3S (approximate, inferred) |

| Molecular Weight | ~468.5 g/mol (related compound) |

| IUPAC Name | Sodium 1-[(2,4-diaminophenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate (related structure) |

| Key Functional Groups | Amino, sulphonate, azo, chlorophenyl |

The compound's azo linkages and sulfonate groups confer water solubility and dyeing properties, while the amino substituent influences reactivity and binding.

Research Findings and Notes

- The use of acyl protecting groups during sulfonation is critical to achieving regioselectivity and preventing side reactions such as ethoxylation or over-sulfonation.

- Controlled temperature during diazotization and coupling steps is essential to maintain diazonium salt stability and achieve high coupling efficiency.

- The final sodium salt form enhances water solubility and facilitates dye application.

- Sulfonation with oleum (20-40% concentration) is preferred for effective sulfo group introduction without excessive degradation.

- Purification often involves precipitation by addition of salts such as sodium chloride or potassium chloride, followed by washing and drying under vacuum.

Summary Table of Preparation Conditions

| Process Step | Reagents | Temperature | pH | Duration | Purpose |

|---|---|---|---|---|---|

| Acylation | Acyl chloride or anhydride | Room temp | Acidic | 1-2 hours | Amino group protection |

| Sulfonation | Oleum or sulfuric acid | 10-20°C | Acidic | 1-3 hours | Regiospecific sulfonation |

| Deacylation | Acid or base hydrolysis | 50-100°C | Acidic or basic | 1 hour | Remove acyl protecting group |

| Diazotization | NaNO2, HCl | 0-5°C | Acidic | 30 min | Formation of diazonium salt |

| Coupling | Aminonaphthalene sulphonate | 0-10°C | Acidic to neutral | 1-2 hours | Azo bond formation |

| Isolation | NaCl or KCl precipitation | Ambient | Neutral | 1 hour | Purification |

Chemical Reactions Analysis

Types of Reactions

SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo bond can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

Oxidation: Azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration processes due to its color change properties.

Biology: Employed in staining techniques for microscopy to highlight cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in textile dyeing, paper printing, and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure. This property is exploited in pH indicators and dyeing processes. The sulfonate group enhances its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using staining techniques.

Comparison with Similar Compounds

Structural and Molecular Features

The compound belongs to a broader class of naphthalene-sulfonate azo dyes. Key analogs and their distinguishing features are summarized below:

Key Observations :

- The target compound’s single azo group and chloro substituent distinguish it from dual-azo analogs (e.g., ), which exhibit higher molar masses and enhanced conjugation.

- Compared to non-chlorinated analogs (e.g., ), the 2-chlorophenyl group may improve photostability but reduce biocompatibility due to halogenation.

Physicochemical Properties

- Solubility : The sulfonate group ensures high water solubility, comparable to other naphthalene sulfonates like naphthalene-2-sulfonic acid sodium salt (solubility >100 g/L in water) .

- Thermal Stability : Melting points for naphthalene sulfonates range widely (e.g., 79–83°C for simpler derivatives ), but the target compound’s stability is likely superior due to aromatic chlorine’s electron-withdrawing effects.

- Spectral Properties : The 2-chlorophenylazo group absorbs in the visible spectrum (~450–550 nm), similar to phenylazo derivatives but with a redshift compared to methyl- or methoxy-substituted analogs .

Reactivity and Stability

- Reduction Sensitivity: Like most azo dyes, the target compound is susceptible to reductive cleavage of the -N=N- bond, but the electron-withdrawing chlorine may slow this process compared to amino-substituted analogs .

- Photodegradation : Chlorinated aryl groups enhance resistance to UV degradation relative to hydroxyl- or methoxy-substituted dyes (e.g., disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate ).

Q & A

Q. What are the recommended methods for synthesizing this compound, and how is purity ensured?

The synthesis involves diazotization of 2-chloroaniline under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with aminonaphthalene sulfonate at pH 6–8. Purification via recrystallization or column chromatography is critical. Purity is confirmed using HPLC (≥98% purity) and structural validation via ¹H/¹³C NMR and FTIR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this azo compound?

Key techniques include:

Q. How do sulfonate groups influence the compound's solubility and reactivity?

Sulfonate groups enhance water solubility, enabling applications in aqueous systems (e.g., biological staining). They also facilitate electrostatic interactions with substrates, improving binding affinity in dye applications. Comparative studies with non-sulfonated analogs show reduced solubility and altered reactivity .

Q. What safety protocols are required for handling this compound?

Follow GHS guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/skin contact. The compound may trigger respiratory sensitization (H334) or allergic skin reactions (H317). Implement precautionary measures (P261, P280) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data arising from positional isomerism?

Positional isomers (5-amino-8-azo vs. 8-amino-5-azo) require separation via HPLC with chiral columns or ion-pair chromatography . Structural confirmation employs 2D NMR (e.g., COSY, NOESY) and X-ray crystallography. Reference synthesized isomer standards to validate spectral assignments .

Q. What strategies optimize synthesis yield in scaled-up production while maintaining quality?

Continuous flow reactors improve scalability by ensuring precise control of reaction parameters (temperature, pH, residence time). In-line UV-Vis or IR monitoring reduces side reactions. Post-synthesis, centrifugal partition chromatography enhances purity (>99%) .

Q. How can computational modeling predict biological interactions of this compound?

Perform molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes/receptors (e.g., cytochrome P450). Validate predictions via surface plasmon resonance (SPR) or fluorescence quenching assays. Compare results with structurally related azo dyes to identify key interaction motifs .

Q. How does pH affect the compound's stability in biological staining applications?

Conduct pH-dependent stability studies (pH 3–10) using buffered solutions. Monitor absorbance decay kinetics (UV-Vis) and aggregation via dynamic light scattering (DLS). Optimal stability is observed at pH 7–8, with degradation accelerating under acidic conditions. Additives like polyvinylpyrrolidone (PVP) improve dye longevity .

Q. What methodologies address contradictions in reported enzyme inhibition data?

Discrepancies may arise from isomer mixtures or impurities. Use high-resolution mass spectrometry (HRMS) to confirm sample homogeneity. Replicate assays under standardized conditions (e.g., fixed substrate concentration, temperature). Cross-validate with orthogonal techniques like isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.